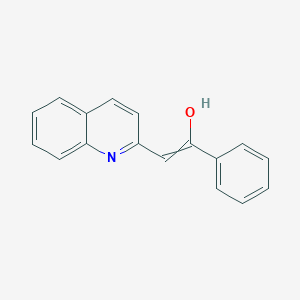

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-

Beschreibung

BenchChem offers high-quality Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

101126-37-8 |

|---|---|

Molekularformel |

C17H13NO |

Molekulargewicht |

247.29 g/mol |

IUPAC-Name |

1-phenyl-2-quinolin-2-ylethenol |

InChI |

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H |

InChI-Schlüssel |

CPNCDRMJYWQPSF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |

Herkunft des Produkts |

United States |

Physical and Chemical Properties of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one: A Comprehensive Technical Guide

Executive Summary

(Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one , frequently referred to in the literature as the enaminone tautomer of 2-phenacylquinoline or 1,2-dihydro-2-benzoylmethylenequinoline, is a privileged scaffold in heterocyclic and coordination chemistry. Characterized by its highly conjugated backbone and dynamic tautomeric behavior, this compound serves as a critical precursor for advanced fluorophores (such as BODIPY analogs) and transition metal ligands. This whitepaper provides an authoritative, in-depth analysis of its structural dynamics, physicochemical properties, and synthetic methodologies, designed to guide researchers and drug development professionals in its application.

Molecular Architecture & Tautomeric Dynamics

The defining physicochemical characteristic of this compound is its complex tautomeric equilibrium. While formally derived from 2-phenacylquinoline (the ketimine form), the molecule predominantly exists as the (Z)-enaminone tautomer in both the solid state and non-polar solutions[1].

The Causality of Tautomeric Preference

The thermodynamic stabilization of the (Z)-enaminone form is driven by a strong intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the quinoline N-H donor and the carbonyl oxygen acceptor (N-H ⋯ O=C)[2]. This RAHB creates a quasi-aromatic six-membered chelate ring that locks the molecule in a highly planar (Z)-configuration[1].

Unlike its N-methylated congeners—which suffer from steric repulsion between the N-methyl group and the adjacent methine proton, forcing the molecule to twist out of planarity—the unmethylated enaminone maintains an extended π -conjugation system. This extensive delocalization significantly lowers its ground-state energy, making the enaminone state dominant over the alternative enolimine and ketimine forms[1].

Tautomeric equilibrium favoring the RAHB-stabilized (Z)-enaminone form.

Physical and Chemical Properties

The quantitative physicochemical profile of the compound is summarized in Table 1. The specific NMR shifts are direct consequences of the strong intramolecular hydrogen bonding and electron delocalization.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one |

| Common Synonyms | 1,2-dihydro-2-benzoylmethylenequinoline; 2-phenacylquinoline |

| Molecular Formula | C 17 H 13 NO |

| Molar Mass | 247.29 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in CH 2 Cl 2 , CHCl 3 , DMSO, DMF; Insoluble in water |

| 1 H NMR (CDCl 3 ) | δ > 14.0 ppm (s, 1H, N-H), ∼ 6.0-6.5 ppm (s, 1H, =CH-) |

| 15 N NMR Shift | Highly diagnostic; shifted downfield due to conjugation[3] |

| Dominant Tautomer | (Z)-Enaminone (in solid state and non-polar solvents)[1] |

Synthetic Methodology & Experimental Protocols

The most robust synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one relies on the directed acylation of the quinaldyl anion[4]. As an Application Scientist, I emphasize that the choice of base and the temperature control in this protocol are not arbitrary; they are critical to preventing side reactions.

Causality in Reagent Selection:

-

Base Selection (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. It is required to quantitatively deprotonate the weakly acidic methyl group of 2-methylquinoline without initiating a nucleophilic attack on the electron-deficient quinoline ring itself.

-

Electrophile Addition: The electrophile (ethyl benzoate) must be added slowly at cryogenic temperatures (-78 °C) to prevent di-acylation of the highly reactive intermediate.

Step-by-step synthetic workflow via lithiation and acylation of quinaldine.

Step-by-Step Experimental Protocol

-

Preparation of the Anion: Under a strict inert argon atmosphere, dissolve 2-methylquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting deep-red solution of the quinaldyl anion at -78 °C for 1 hour to ensure complete deprotonation.

-

Acylation: Slowly add ethyl benzoate (1.05 equiv) dissolved in a minimum volume of anhydrous THF.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for an additional 4-6 hours.

-

Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride (NH 4 Cl). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure.

-

Self-Validating System (Purification & Analysis): Purify the crude product via silica gel column chromatography. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the quinaldine spot and the emergence of a highly UV-active, lower-R f spot indicates successful acylation. Post-purification, validate the structure via 1 H NMR, specifically confirming the presence of the diagnostic N-H singlet at >14 ppm.

Analytical Characterization & Advanced Applications

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) confirms that the (Z)-1,2-dihydro-2-benzoylmethylenequinoline isomer is highly planar[1]. The C-N and C-C bond lengths within the enaminone bridge exhibit intermediate values between standard single and double bonds, validating the extensive electron delocalization across the molecule.

Coordination Chemistry & Drug Development

The compound acts as a versatile bidentate (N,O) ligand. Upon deprotonation, it readily coordinates with transition metals and main group elements. A prominent modern application is the synthesis of 2-benzoylmethylenequinoline difluoroborates—rigid, highly fluorescent BODIPY analogs[5]. The coordination to the BF 2 core locks the fluorophore in a rigid conformation, enabling through-space spin-spin couplings (e.g., between 19 F and 1 H/ 13 C nuclei) and yielding exceptional quantum yields for imaging and sensor applications[5].

References

-

N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners Source: ScienceDirect (doi.org) URL:1

-

DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution Source: ResearchGate URL:2

-

Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and Their ortho-C(O)X Derivatives on Tautomeric Equilibria in Solution Source: ACS Publications URL:3

-

Substituent Effect in 2-Benzoylmethylenequinoline Difluoroborates Exhibiting Through-Space Couplings. Multinuclear Magnetic Resonance, X-ray Diffraction, and Computational Study Source: ACS Publications URL:5

-

Substituent and temperature controlled tautomerism of 2-phenacyl-pyridine: The hydrogen bond as a configurational lock of (Z) Source: ResearchGate URL:4

Sources

Structural and Mechanistic Insights into the Crystal Structure of (Z)-1-phenyl-2-(2(1H)-quinolinylidene)ethanone

Executive Summary

The compound Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (also widely known in the literature as the enaminone tautomer of 2-phenacylquinoline or (Z)-1,2-dihydro-2-benzoylmethylenequinoline) represents a classic model for studying prototropic tautomerism, intramolecular hydrogen bonding, and structural rigidification. In drug development, stabilizing specific tautomeric forms is critical because different tautomers exhibit vastly different pharmacokinetic and target-binding profiles.

This technical guide provides an in-depth analysis of the crystallographic properties of this molecule, detailing how its solid-state (Z)-configuration is thermodynamically locked. We also provide a self-validating experimental protocol for its synthesis and crystallization, grounded in authoritative crystallographic and spectroscopic studies.

The Tautomeric Landscape and the "Configurational Lock"

In solution, 2-phenacylquinoline derivatives exist in a dynamic equilibrium between three distinct tautomeric forms: the ketimine , the enaminone , and the enolimine [1]. However, X-ray diffraction studies confirm that in the solid state, the molecule crystallizes exclusively as the (Z)-enaminone tautomer[1, 2].

The causality behind this exclusive solid-state preference lies in the formation of a robust intramolecular hydrogen bond between the N-H group of the quinoline ring and the carbonyl oxygen (N-H···O=C). This interaction forms a quasi-aromatic, six-membered chelate ring. The hydrogen bond acts as a "configurational lock," significantly lowering the enthalpy of the (Z)-isomer and enforcing a highly planar molecular geometry that maximizes π-electron delocalization across the quinoline and acetophenone moieties [3].

Logical Relationship: Tautomeric Equilibrium

The diagram below illustrates the proton-transfer pathways and the structural locking mechanism that drives the crystallization of the (Z)-enaminone form.

Caption: Tautomeric equilibrium of 2-phenacylquinoline, highlighting the H-bond locked (Z)-enaminone state.

Comparative Structural Analysis

To truly understand the structural impact of the N-H···O=C hydrogen bond, it is highly instructive to compare the unmethylated (Z)-enaminone with its N-methylated derivative (1-methyl-1,2-dihydro-2-benzoylmethylenequinoline).

When the quinoline nitrogen is methylated, the molecule can no longer form the stabilizing intramolecular hydrogen bond [1]. Furthermore, severe steric repulsion between the N-methyl group and the carbonyl oxygen forces the molecule to adopt a highly twisted (E)-configuration . This comparative crystallographic data validates the necessity of the N-H proton in maintaining the planar (Z)-geometry.

Quantitative & Geometric Data Summary

| Structural Parameter | (Z)-Enaminone (Unmethylated) | (E)-Enaminone (N-Methylated) |

| Tautomeric State | Dynamic in solution; Fixed in solid | Fixed (Enaminone only) |

| Geometric Isomer | (Z)-Isomer | (E)-Isomer |

| Intramolecular H-Bond | Present (Strong N-H···O=C) | Absent (Prevented by N-CH₃) |

| Molecular Planarity | Highly Planar (Quasi-aromatic ring) | Highly Twisted |

| Steric Repulsion | Minimized | High (N-CH₃ vs. Carbonyl / H8) |

| Crystallographic Z value | 4 (Typical for P2₁/c space groups) | Varies based on packing |

Experimental Workflow: Synthesis & Crystallization

To yield high-quality single crystals of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- suitable for X-ray diffraction, the synthetic and crystallization protocols must be tightly controlled. The following self-validating protocol utilizes a directed acylation strategy followed by a thermodynamic crystallization process.

Step-by-Step Methodology

-

Quantitative Deprotonation:

-

Action: Dissolve 2-methylquinoline (1.0 eq) in anhydrous THF under an inert argon atmosphere at -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 eq).

-

Causality: LDA is a strong, non-nucleophilic base. It quantitatively deprotonates the weakly acidic methyl group of 2-methylquinoline to form a stabilized aza-allylic anion, preventing unwanted self-condensation reactions.

-

-

Controlled Acylation:

-

Action: Introduce ethyl benzoate (1.05 eq) dropwise to the cold reaction mixture, then allow it to slowly warm to room temperature over 4 hours.

-

Causality: Ethyl benzoate is chosen over benzoyl chloride because the latter is overly reactive and frequently leads to competitive N-acylation or di-acylation. The ester ensures selective C-acylation.

-

-

Quench and Extraction:

-

Action: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Causality: NH₄Cl provides a mild proton source to neutralize the highly basic intermediates without hydrolyzing the newly formed product.

-

-

Purification:

-

Action: Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate.

-

Causality: Chromatography removes unreacted starting materials and trace kinetic byproducts, ensuring the purity required for crystal lattice formation.

-

-

Thermodynamic Crystallization:

-

Action: Dissolve the purified compound in a minimal amount of chloroform (CHCl₃). Carefully layer with absolute ethanol (EtOH) or allow slow evaporation at 20 °C.

-

Causality: Chloroform acts as an excellent solvent for all tautomers, while ethanol acts as an anti-solvent. Slow evaporation provides the activation energy needed for the dynamic solution-phase tautomers to interconvert and selectively deposit as the thermodynamically stable, H-bond locked (Z)-enaminone crystal lattice.

-

Experimental Workflow Diagram

Caption: Self-validating synthetic and crystallization workflow for isolating the (Z)-enaminone tautomer.

Conclusion

The crystal structure of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- perfectly illustrates the profound impact of intramolecular forces on molecular geometry. By leveraging the N-H···O=C hydrogen bond, the molecule overcomes the entropic freedom of the solution state to lock into a rigid, planar, and highly conjugated (Z)-configuration. Understanding these crystallographic drivers is paramount for researchers designing conformationally restricted heterocyclic scaffolds in medicinal chemistry.

References

-

N-methyl-1,2-dihydro-2-benzoylmethylenequinolines: configurational dissimilarity with unmethylated congeners. ScienceDirect / Journal of Molecular Structure. 1

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC / National Institutes of Health (NIH). 2

-

Substituent Effect in 2-Benzoylmethylenequinoline Difluoroborates Exhibiting Through-Space Couplings. Multinuclear Magnetic Resonance, X-ray Diffraction, and Computational Study. ACS Publications / The Journal of Physical Chemistry A. 3

Sources

An In-depth Technical Guide to the Mechanism of Action of Quinolinylidene Ethanone Derivatives

Introduction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] When this heterocyclic system is strategically hybridized with an α,β-unsaturated ketone moiety, specifically forming a quinolinylidene ethanone or, more commonly, a quinoline-chalcone structure, a powerful new class of therapeutic candidates emerges.[3][4] These hybrid molecules have garnered significant attention from researchers in drug development for their potent anticancer and anti-inflammatory properties.[5][6]

This technical guide provides an in-depth exploration of the primary mechanisms of action through which quinolinylidene ethanone (quinoline-chalcone) derivatives exert their biological effects. We will dissect the key molecular targets and signaling pathways, provide field-proven experimental protocols for their validation, and present quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and interpretations.

Part 1: Anticancer Mechanisms of Action

Quinoline-chalcone hybrids demonstrate potent cytotoxic activity against a broad range of cancer cell lines through a multi-targeted approach, primarily involving the disruption of the cytoskeleton, induction of programmed cell death, and generation of oxidative stress.[3][5]

Core Mechanism: Inhibition of Tubulin Polymerization

A predominant mechanism of action for many potent quinoline-chalcone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8][9] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[10]

These derivatives typically bind to the colchicine-binding site on β-tubulin.[7][11][12] This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting destabilization of the microtubule network leads to a cascade of downstream effects, including the arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in rapidly dividing cancer cells.[12][13][14] Several potent quinoline-chalcone compounds have been identified that inhibit tubulin assembly at nanomolar concentrations, making this a highly significant therapeutic target.[7][13]

Caption: Mechanism of Tubulin Polymerization Inhibition.

Induction of Apoptosis via the Intrinsic Pathway

Beyond mitotic catastrophe, quinoline-chalcones are potent inducers of apoptosis through the intrinsic (mitochondrial) pathway.[15][16] This is characterized by several key cellular events:

-

Generation of Reactive Oxygen Species (ROS): A primary trigger for apoptosis is the significant intracellular accumulation of ROS, such as superoxide anions and hydrogen peroxide.[11][13] The α,β-unsaturated ketone (enone) system of the chalcone moiety is often implicated in this pro-oxidant activity.[13] This oxidative stress damages cellular components and initiates apoptotic signaling.

-

Mitochondrial Membrane Depolarization: The increase in ROS leads to a collapse of the mitochondrial membrane potential (MMP).[11][14] This is a critical point-of-no-return in the apoptotic cascade.

-

Caspase Activation: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol. This triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[16][17] Activated caspase-3 is responsible for cleaving key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[13][18]

Caption: Apoptotic Pathway Induced by Quinoline-Chalcones.

Modulation of Kinase Signaling Pathways

Certain quinoline-chalcone hybrids have been shown to inhibit pro-survival signaling pathways within cancer cells. A key target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival.[7] By inhibiting the phosphorylation of key kinases like Akt and mTOR, these compounds can effectively shut down this critical pathway, contributing to their overall anticancer effect.[17]

Part 2: Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases. Quinoline-chalcone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[4]

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[19] While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[20] Several quinoline-chalcone derivatives have been identified as inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform.[6][20] By blocking the production of prostaglandins, these compounds can effectively reduce pain and inflammation.

Part 3: Data Presentation & Experimental Protocols

Comparative Anticancer Activity

The cytotoxic efficacy of quinoline-chalcone derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying potency.

| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 12e | MGC-803 (Gastric) | 1.38 | [13] |

| HCT-116 (Colon) | 5.34 | [13] | |

| MCF-7 (Breast) | 5.21 | [13] | |

| 24d | K562 (Leukemia) | 0.009 | [14] |

| HCT-8 (Colon) | 0.011 | [14] | |

| A549 (Lung) | 0.016 | [7] | |

| 9i | A549 (Lung) | 1.91 | [17] |

| K-562 (Leukemia) | 4.67 | [17] | |

| 9j | A549 (Lung) | 2.03 | [17] |

| K-562 (Leukemia) | 5.29 | [17] |

Experimental Protocols

3.2.1. In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.[10][21] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

-

Methodology:

-

Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[21][22] Keep on ice. Prepare stock solutions of the test compound and controls (e.g., paclitaxel as an enhancer, nocodazole or colchicine as an inhibitor) in an appropriate solvent (e.g., DMSO).

-

Plate Preparation: Pre-warm a clear, 96-well microplate to 37°C.

-

Reaction Setup: In the pre-warmed plate, add 10 µL of the test compound dilution (or control) to triplicate wells.

-

Initiation: Initiate the polymerization reaction by adding 90-100 µL of the cold tubulin solution to each well.[10][22]

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[21][22]

-

Analysis: Plot absorbance versus time. Calculate the Vmax (maximum rate of polymerization) and the Amax (maximum absorbance at steady-state) for each condition. Compare the curves of compound-treated samples to the vehicle control.

-

3.2.2. Intracellular ROS Detection Assay

This cell-based assay quantifies the generation of intracellular ROS using a fluorogenic probe.

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping the molecule as H2DCF. ROS then oxidize H2DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[13][23][24]

-

Methodology:

-

Cell Culture: Seed cells (e.g., MGC-803) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline-chalcone derivative for a specified time (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide).[13][25]

-

Probe Loading: Remove the treatment medium and wash the cells gently with warm phosphate-buffered saline (PBS). Add medium containing 5-10 µM H2DCF-DA and incubate for 30-45 minutes at 37°C in the dark.[26][27]

-

Data Acquisition: Wash the cells again with PBS to remove excess probe. Add fresh PBS or culture medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[25]

-

Analysis: Quantify the relative fluorescence units (RFU) for each treatment condition and normalize to the vehicle control.

-

Caption: Experimental Workflow for Intracellular ROS Detection.

3.2.3. Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which is a hallmark of apoptosis.

-

Principle: The assay utilizes a synthetic tetrapeptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide). In the presence of active caspase-3 or caspase-7, the substrate is cleaved, releasing the chromophore p-nitroanilide (pNA). The amount of pNA produced is quantified by measuring its absorbance at 405 nm and is proportional to the enzyme activity.[18][28]

-

Methodology:

-

Cell Lysis: Treat cells with the test compound for the desired time. Harvest the cells and lyse them using a supplied lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

Enzymatic Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer and the Ac-DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[28]

-

Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control after normalizing for protein concentration.

-

Conclusion

Quinolinylidene ethanone derivatives, more specifically classified as quinoline-chalcone hybrids, are a versatile and potent class of bioactive molecules. Their mechanisms of action are multifaceted, particularly in the context of cancer therapeutics, where they simultaneously disrupt the cell's structural machinery via tubulin inhibition and trigger programmed cell death through the generation of oxidative stress and activation of the intrinsic apoptotic pathway. Furthermore, their ability to modulate key inflammatory enzymes like COX highlights their potential in treating inflammatory disorders. The structure-activity relationship studies consistently show that modifications to either the quinoline or chalcone moieties can significantly tune the potency and selectivity of these compounds, offering vast possibilities for rational drug design.[5][13] The robust and well-validated experimental protocols outlined herein provide a clear framework for researchers to further investigate and optimize this promising chemical scaffold for future clinical applications.

References

-

Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., Song, J., Li, W., & Zhang, S.-Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

-

Pal, M., & Kazi, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32479-32504. [Link]

-

Pal, M., & Kazi, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32479-32504. [Link]

-

Kumar, A., Sharma, P., & Kumar, D. (2018). Synthesis and Biological Evaluation of Some Novel Quinoline based Chalcones as Potent Antimalarial, Anti-inflammatory, Antioxidant and Antidiabetic Agents. ResearchGate. [Link]

-

Pal, M., & Kazi, A. (2020). Quinoline–chalcone hybrids as tubulin polymerization inhibitors. ResearchGate. [Link]

-

Li, W., et al. (2019). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 62(2), 853-873. [Link]

-

Guan, Y.-F., Liu, X.-J., Yuan, X.-Y., Liu, W.-B., Li, Y.-R., Yu, G.-X., Tian, X.-Y., Zhang, Y.-B., Song, J., Li, W., & Zhang, S.-Y. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. ResearchGate. [Link]

-

Lv, K., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. RSC Medicinal Chemistry, 12(9), 1435-1453. [Link]

-

Goudgaon, N. M., & Reddy, C. D. (2010). ChemInform Abstract: Synthesis of a New Series of Quinolinyl Chalcones as Anticancer and Antiinflammatory Agents. ResearchGate. [Link]

-

Kamal, A., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 834-847. [Link]

-

Li, W., et al. (2019). Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. PubMed, 30525584. [Link]

-

Pal, M., & Kazi, A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(54), 32479-32504. [Link]

-

Ko, H. H., et al. (2001). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 53(10), 1425-1430. [Link]

-

Chen, Y.-F., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. Molecules, 25(24), 5988. [Link]

-

Zhang, W., et al. (2019). Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. Frontiers in Chemistry, 7, 785. [Link]

-

Herencia, F., et al. (1998). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 8(10), 1169-1174. [Link]

-

Sharma, P. C., & Kumar, A. (2014). THE CHEMISTRY OF QUINOLINYL CHALCONES. Research Publish Journals. [Link]

-

Mahapatra, D. K., & Asati, V. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7036. [Link]

-

Bio-protocol. (2021). 3.3. Tubulin Polymerization Assay. [Link]

-

Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

Kumar, A. (2023). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

-

Kaczor, A. A., et al. (2018). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 23(11), 2916. [Link]

-

Verma, A., & Singh, J. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

-

Bindal, M., & Singh, A. (2009). Biological activities of quinoline derivatives. Rasayan Journal of Chemistry, 2(4), 847-854. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

-

PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

-

Abbkine. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

-

Khan, I., et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

EUON. (n.d.). Detection of reactive oxygen species in THP-1 cells. [Link]

-

ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? [Link]

-

El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. Molecules, 26(11), 3365. [Link]

-

Karmalawy, A. M., et al. (2021). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. New Journal of Chemistry, 45(1), 226-242. [Link]

-

Abbas, S. Y., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 107, 104543. [Link]

-

Andreev, V. P., et al. (2012). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. [Link]

Sources

- 1. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchpublish.com [researchpublish.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]

- 14. Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 17. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cytoskeleton.com [cytoskeleton.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 24. materialneutral.info [materialneutral.info]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

The Pharmacological Odyssey of Substituted Quinolines: A Technical Guide to Structure-Activity Relationships and Biological Mechanisms

Executive Summary

The quinoline scaffold—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring—is a privileged structure in medicinal chemistry[1]. Its unique electron distribution and planar structure allow it to intercalate with DNA, bind to metalloenzymes, and disrupt critical cellular pathways in both human malignancies and infectious pathogens. This technical guide synthesizes the structure-activity relationships (SAR) of substituted quinolines, detailing their anticancer, antimalarial, and antimicrobial mechanisms. Designed for drug development professionals, this whitepaper bridges theoretical SAR with field-proven, self-validating experimental methodologies.

Anticancer Activity: Mechanisms and SAR

Quinoline derivatives have emerged as potent anticancer agents capable of overcoming multidrug resistance. Their mechanisms of action are multifaceted, primarily targeting the structural integrity of DNA and the signaling cascades that govern cellular proliferation.

Mechanistic Pathways

Quinolines exert cytotoxicity through several distinct pathways:

-

Topoisomerase Inhibition: Quinolines act as "topoisomerase poisons." By intercalating into DNA, they stabilize the cleavable complex between DNA and topoisomerase II, preventing DNA religation and triggering double-strand breaks[1].

-

Tyrosine Kinase Modulation: Substituted quinolines competitively bind to the ATP-binding cleft of receptor tyrosine kinases (e.g., EGFR, VEGFR), halting downstream proliferative signaling[2].

-

Mitochondrial Dysfunction: Certain derivatives disrupt redox homeostasis, leading to an overproduction of Reactive Oxygen Species (ROS). This mitochondrial stress directly instigates apoptosis[3].

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolines is highly sensitive to the position and nature of their substituents:

-

C-2 and C-4 Substitutions: Modifications at the 2-position and 2,4-disubstitutions are critical for inducing cell cycle arrest and apoptosis[4],[1].

-

C-7 Substitutions: The introduction of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3) at position 7, significantly enhances the compound's antitumor potency by improving target binding affinity[5].

Quinoline-mediated modulation of kinase signaling and apoptosis.

Quantitative Anticancer Data

| Compound Class | Primary Target / Cell Line | IC50 Range | SAR / Mechanistic Note |

| 2-Chloro-3-substituted quinolines | Broad human cancer cell lines | 1.5 - 15.0 µM | Cytotoxicity is highly dependent on the steric bulk of the C-3 substitution[4]. |

| 4-Substituted quinoline hybrids | Melanoma & Leukemia | < 5.0 µM | Exhibits high target selectivity and decreased cell viability[6]. |

| 2,4-Disubstituted quinolines | Solid tumors | 0.5 - 10.0 µM | Potent growth inhibitors via cell cycle arrest and apoptosis[1]. |

Antimicrobial and Antimalarial Efficacy

Beyond oncology, the quinoline nucleus is the foundational pharmacophore for some of the most historically significant and currently vital antimicrobial and antimalarial drugs.

Antimalarial Action (Hemozoin Inhibition)

In the context of malaria, 4-aminoquinolines (such as chloroquine) exploit the unique biology of Plasmodium falciparum. During the parasite's digestion of host hemoglobin in its acidic food vacuole, toxic free heme (Fe2+-protoporphyrin IX) is released. The parasite normally polymerizes this into inert hemozoin crystals to survive. Quinoline derivatives bind directly to the free heme, inhibiting hemozoin formation and causing a lethal accumulation of oxidative stress within the parasite[3].

Mechanism of hemozoin inhibition by quinoline derivatives in Plasmodium.

Antibacterial Action (Topoisomerase IV / DNA Gyrase)

The addition of a fluorine atom at position 6 and a piperazine ring at position 7 yields fluoroquinolones. These compounds are highly effective broad-spectrum antibacterial agents that convert bacterial DNA gyrase and topoisomerase IV into cellular toxins, halting DNA replication[7].

Quantitative Antimicrobial Data

| Compound / Target | Pathogen / Enzyme | Activity Metric | Mechanism of Action |

| 4-Aminoquinolines | Plasmodium falciparum | IC50: 5 - 50 nM | Inhibition of hemozoin formation in the food vacuole[3]. |

| Fluoroquinolones | Gram-positive/negative bacteria | MIC: 0.1 - 2.0 µg/mL | DNA gyrase and Topoisomerase IV inhibition[7]. |

| Quinoline-Indole hybrids | h-NTPDase1 | IC50: 1.97 - 19.3 µM | Enzyme inhibition enhanced by alkyl/benzyloxy groups[6]. |

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, biological evaluation of quinoline derivatives must rely on self-validating experimental designs. Below are the standard operating protocols designed to isolate specific mechanisms of action.

Protocol A: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality & Rationale: We utilize the MTT colorimetric assay not merely to assess membrane integrity, but to measure NAD(P)H-dependent cellular oxidoreductase activity[4]. Because a primary mechanism of anticancer quinolines is the induction of mitochondrial dysfunction[3], the reduction of MTT to formazan provides a direct, causal readout of mitochondrial viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete media. Allow 24 hours for adherence[4].

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

-

Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader.

System Validation & Quality Control:

-

Positive Control: Doxorubicin (validates assay sensitivity to topoisomerase inhibitors).

-

Vehicle Control: 0.5% DMSO (establishes baseline 100% viability).

Step-by-step workflow of the MTT cytotoxicity assay for IC50 determination.

Protocol B: Cell-Free β-Hematin Formation Assay

Causality & Rationale: To confirm that a novel quinoline's antimalarial activity is specifically due to hemozoin inhibition rather than general cytotoxicity, a cell-free assay is required. This isolates the chemical interaction between the quinoline and free heme (Fe2+-protoporphyrin IX)[3].

Step-by-Step Methodology:

-

Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

-

Compound Addition: Add the quinoline derivative at varying concentrations.

-

Initiation: Initiate β-hematin formation by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.4).

-

Incubation: Incubate at 37°C for 18-24 hours to allow polymerization.

-

Washing & Readout: Centrifuge the plate, discard the supernatant (unreacted heme), and wash the pellet with DMSO to remove any remaining unreacted hemin. Dissolve the purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm.

System Validation & Quality Control:

-

Positive Control: Chloroquine diphosphate (ensures the assay correctly identifies known hemozoin inhibitors).

-

Negative Control: Buffer only (establishes maximum uninhibited β-hematin formation).

Conclusion

The quinoline scaffold remains one of the most versatile and critical pharmacophores in modern drug discovery. By systematically manipulating its structure—such as optimizing C-2/C-4 substitutions for kinase inhibition or leveraging the basicity of 4-amino groups for heme binding—researchers can fine-tune its biological activity. As multidrug-resistant cancers and pathogens continue to evolve, the rational design of hybrid quinoline molecules, validated through rigorous, mechanism-specific assays, will be paramount to the next generation of therapeutics.

References

-

National Center for Biotechnology Information (PMC). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[Link]

-

Frontiers. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[Link]

-

Arab Journal of Chemistry. Comprehensive review on current developments of quinoline-based anticancer agents.[Link]

-

Semantic Scholar. "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives".[Link]

-

SciSpace. A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents.[Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 7. scispace.com [scispace.com]

Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- IUPAC name and synonyms

An In-Depth Technical Guide to Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-: Tautomerism, Synthesis, and Analytical Characterization

Executive Summary

In the realm of heterocyclic chemistry, the structural plasticity of quinoline derivatives offers profound utility in drug discovery and materials science. Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- (CAS: 101126-37-8) represents a quintessential model of methylene base tautomerism. As a Senior Application Scientist, I have structured this whitepaper to dissect the complex enamine-imine-enol equilibria that define this compound. This guide provides a comprehensive overview of its structural identity, the thermodynamic drivers of its tautomerism, a self-validating synthetic protocol, and advanced analytical methods for its characterization.

Structural Identity and Physicochemical Profile

The title compound is most accurately described as the enaminone tautomer of 2-phenacylquinoline. Due to its dynamic structural nature, it is frequently referenced in literature under multiple synonyms depending on the dominant tautomeric form captured during analysis [1].

Table 1: Quantitative and Nomenclature Data

| Property | Value / Description |

| IUPAC Name | (Z)-1-phenyl-2-(1,2-dihydroquinolin-2-ylidene)ethan-1-one |

| CAS Registry Number | 101126-37-8 |

| Molecular Formula | C₁₇H₁₃NO |

| Molar Mass | 247.29 g/mol |

| Major Synonyms | 2-phenacylidene-1,2-dihydroquinoline; (Z)-1-phenyl-2-quinolin-2-ylethenol; 2-phenacylquinoline |

| PubChem CID | 135536142 |

| Typical Appearance | Crystalline solid (Yellow/Orange due to extended conjugation) |

Core Mechanistic Insight: The Tautomeric Triad

The chemical behavior of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- cannot be understood in isolation. It exists in a dynamic, solvent-dependent equilibrium comprising three distinct structural isomers [2]:

-

Ketimine Form (2-Phenacylquinoline): The keto-imine structure lacking extended conjugation between the phenyl and quinoline rings.

-

Enolimine Form ((Z)-1-phenyl-2-quinolin-2-ylethenol): Characterized by a hydroxyl group and stabilized by an intramolecular hydrogen bond.

-

Enaminone Form (The Title Compound): The highly conjugated keto-enamine structure, stabilized by Resonance Assisted Hydrogen Bonding (RAHB) between the exocyclic NH and the carbonyl oxygen.

Causality of Solvent Effects: The thermodynamic preference for a specific tautomer is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the microenvironment [3]. In non-polar solvents (e.g., CDCl₃), the equilibrium often shifts toward the enolimine or enaminone forms because intramolecular hydrogen bonds are highly stabilizing in the absence of competing solvent interactions. Conversely, highly polar, hydrogen-bond-accepting solvents (like DMSO) can disrupt these intramolecular bonds, altering the tautomeric distribution and occasionally favoring the highly dipolar enaminone or ketimine forms [4].

Tautomeric equilibrium network of 2-phenacylquinoline derivatives.

Self-Validating Synthetic Methodology

The synthesis of the tautomeric mixture relies on the nucleophilic addition of a lithiated quinaldine intermediate to an acylating agent. The following protocol is designed with built-in validation steps to ensure high fidelity and yield.

Materials & Reagents

-

Quinaldine (2-Methylquinoline) (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

-

Benzoyl chloride or Ethyl benzoate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

Step-by-Step Protocol

-

Preparation of the Nucleophile: Dissolve quinaldine in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Causality: The -78 °C temperature is critical. It prevents the nucleophilic attack of the strong base on the electron-deficient quinoline ring, ensuring selective deprotonation of the acidic methyl group.

-

-

Deprotonation: Add LDA dropwise over 15 minutes. Stir for 1 hour at -78 °C.

-

In-Process Validation: The solution will transition to a deep red/purple color, indicating the successful formation of the highly conjugated 2-quinolylmethyllithium anion.

-

-

Acylation: Slowly introduce benzoyl chloride (or ethyl benzoate) to the mixture. Maintain the temperature at -78 °C for 2 hours, then allow it to gradually warm to room temperature over 4 hours.

-

Causality: Gradual warming allows the tetrahedral intermediate to collapse smoothly into the ketone, minimizing side reactions such as double addition (carbinol formation).

-

-

Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl provides a mild proton source. Using strong acids would protonate the quinoline nitrogen, driving the product into the aqueous phase and potentially hydrolyzing the enaminone.

-

-

Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography or recrystallization from ethanol to yield the yellow/orange crystalline product.

Step-by-step synthetic workflow for the preparation of the enaminone tautomeric mixture.

Analytical Characterization via NMR Spectroscopy

To definitively prove the presence of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- over its ketimine counterpart, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard [2].

-

¹H NMR Differentiation:

-

Ketimine Form: Exhibits a distinct singlet integrating to 2 protons around δ 4.5–4.8 ppm, corresponding to the methylene (-CH₂-) bridge.

-

Enaminone Form (Title Compound): The methylene signal disappears, replaced by a vinylic proton (=CH-) singlet around δ 6.5–7.0 ppm. Crucially, a highly deshielded, broad singlet appears downfield (> δ 14.0 ppm), corresponding to the NH proton engaged in strong intramolecular hydrogen bonding with the carbonyl oxygen [4].

-

Enolimine Form: Similar vinylic proton, but the downfield signal corresponds to the enolic OH proton.

-

-

Experimental Causality in NMR: If the ¹H NMR spectrum in CDCl₃ shows broadened signals, it indicates that the rate of tautomeric exchange is comparable to the NMR timescale. To resolve the individual tautomers, variable-temperature (VT) NMR must be employed. Cooling the sample (e.g., to -40 °C) slows the exchange rate, allowing the distinct signals of the enaminone and enolimine forms to be quantified via integration.

Applications in Drug Development and Materials Science

The unique electronic architecture of Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- makes it a highly versatile scaffold:

-

Medicinal Chemistry: The enaminone motif is a privileged pharmacophore. It serves as a highly reactive bidentate building block for the synthesis of complex, biologically active heterocycles, including pyrazoloquinolines and fused pyrimidines, which are heavily investigated as kinase inhibitors.

-

Photophysics and Dyes: Due to the extended π -conjugation spanning the quinoline ring, the vinylic bridge, and the phenyl moiety, these compounds exhibit significant solvatochromism. The shift in tautomeric equilibrium upon exposure to different environments makes them excellent candidates for fluorescent probes and microenvironmental sensors.

References

-

PubChem. "Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-". National Center for Biotechnology Information. Available at:[Link][1][2]

-

Journal of the Chemical Society, Perkin Transactions 2. "Enamine–imine tautomerism of benzyl- and phenacyl-quinolines". RSC Publishing. Available at:[Link][3][4]

-

The Journal of Organic Chemistry. "Influence of Bond Fixation in Benzo-Annulated N-Salicylideneanilines and Their ortho-C(O)X Derivatives (X = CH3, NH2, OCH3) on Tautomeric Equilibria in Solution". ACS Publications. Available at:[Link][5][6]

-

Molecules. "Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives". MDPI / PMC. Available at:[Link][7]

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)- | C17H13NO | CID 135536142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enamine–imine tautomerism of benzyl- and phenacyl-quinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Enamine–imine tautomerism of benzyl- and phenacyl-quinolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Evolution of Quinolinylidene Scaffolds

The quinolinylidene moiety—a structural motif characterized by a quinoline ring system connected via an exocyclic double bond (ylidene) to a substituent or polymethine bridge—represents one of the most versatile and historically significant scaffolds in chemical biology, materials science, and drug discovery.

This technical guide explores the historical discovery of quinolinylidene compounds, the photophysical causality behind their utility as fluorescent probes, and provides a field-proven, self-validating protocol for their application in modern RNA-targeted drug discovery.

The genesis of quinolinylidene compounds is deeply intertwined with the early 20th-century dye industry. In the 1900s–1920s, German chemical manufacturers synthesized Dicyanine A (1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)prop-1-enyl]quinolinium iodide), a symmetrical cyanine dye (1)[1]. Originally engineered to extend the spectral sensitivity of photographic emulsions into the near-infrared (NIR) region, the extended polymethine chain connecting two quinoline rings provided unprecedented photophysical properties.

Parallel to dye chemistry, the fundamental concept of carbenes—highly reactive carbon species with six valence electrons—was theorized by Dumas in 1835. However, it wasn't until the late 1980s and early 1990s that stable carbenes were successfully isolated (2)[2]. Today, quinolinylidene-based N-heterocyclic carbenes (NHCs) serve as critical, strong σ-donor ligands in transition metal catalysis, stabilizing highly reactive organometallic intermediates.

Historical evolution of quinolinylidene applications across scientific disciplines.

Structural Chemistry and Photophysical Causality

The utility of modern quinolinylidene dyes in biological applications stems directly from their unique photophysics. Molecules like TO-PRO (3-methyl-2-((1-(3-(trimethylammonio)propyl)-4-quinolinylidene)methyl)benzothiazolium) function as highly sensitive, tagless nucleic acid intercalators (3)[3].

The Causality of Fluorescence: In an aqueous environment, the TO-PRO molecule exhibits negligible fluorescence. This is caused by rapid non-radiative decay pathways facilitated by the unhindered intramolecular rotation around the methine bridge that links the quinolinylidene and benzothiazolium heterocycles.

Upon intercalation between the base pairs of a structured RNA (such as the bacterial ribosomal A-site or HIV-1 TAR), this intramolecular rotation is sterically locked by the surrounding nucleobases. The restriction of rotational freedom forces the excited state to relax via radiative decay, resulting in a massive, quantifiable enhancement of fluorescence.

Application in Drug Discovery: The FID Assay

This photophysical mechanism is the engine behind the Fluorescent Intercalator Displacement (FID) assay , a cornerstone technique for discovering small-molecule ligands that target structured RNAs. Traditional FID assays relied on ethidium bromide, which lacks the binding affinity and sensitivity required for complex RNA tertiary structures. The transition to quinolinylidene dyes like TO-PRO has revolutionized this high-throughput screening space.

Mechanism of the self-validating Fluorescent Intercalator Displacement (FID) assay.

Protocol: Self-Validating Modified FID Assay for RNA-Ligand Screening

To ensure scientific integrity, optical assays must be protected against false positives (e.g., a test ligand that chemically quenches the dye rather than physically displacing it). This protocol integrates Electrospray Ionization Mass Spectrometry (ESI-MS) as a self-validating checkpoint (4)[4].

Step 1: Buffer Preparation

-

Action: Prepare a 150 mM ammonium acetate buffer, adjusted to pH 7.0.

-

Causality: Ammonium acetate is a volatile salt. Unlike standard Tris or PBS buffers, it prevents ion suppression artifacts during the downstream ESI-MS validation step, allowing seamless transition from optical to mass-spec analysis.

Step 2: RNA Annealing

-

Action: Dilute the target RNA construct in the buffer. Heat to 90°C for 3 minutes, then slowly cool to room temperature over 45 minutes.

-

Causality: This thermal cycling eliminates kinetic traps and ensures the RNA folds into its most thermodynamically stable secondary structure (e.g., hairpin loops), providing a uniform binding landscape.

Step 3: TO-PRO Equilibration (Baseline)

-

Action: Add TO-PRO dye to the folded RNA (typically at a 1:1 or 1:2 molar ratio depending on the RNA length). Incubate for 15 minutes in the dark. Measure the baseline maximum fluorescence.

-

Causality: Establishes the 100% bound state where methine bridge rotation is fully restricted.

Step 4: Ligand Titration

-

Action: Introduce the test ligand (e.g., an aminoglycoside like paromomycin) in increasing concentrations. Incubate for 30 minutes to reach thermodynamic equilibrium. Measure the dose-dependent decrease in fluorescence.

Step 5: ESI-MS Self-Validation (Critical Step)

-

Action: Extract an aliquot of the quenched sample and inject it into an ESI-MS system operating in negative ion mode.

-

Causality: The mass spectrum must show a definitive mass shift from the [RNA + TO-PRO] complex to the [RNA + Ligand] complex, accompanied by the appearance of free TO-PRO in the solvent phase. This physical evidence validates that the loss of fluorescence was caused by competitive displacement, not optical interference.

Quinolinylidenes as Pharmacophores and AhR Ligands

Beyond their use as analytical probes, quinolinylidene structures possess intrinsic biological activity. Environmental monitoring has revealed that certain quinoline disperse dyes (which share the quinolinylidene core) are potent xenobiotic ligands. For example, Disperse Yellow 64 has been isolated from industrial dyeing wastewater and identified as a highly potent Aryl Hydrocarbon Receptor (AhR) ligand (5)[5]. These compounds can activate AhR signaling at nanomolar concentrations, highlighting the need to understand the pharmacophoric properties of the quinolinylidene scaffold in both drug design and toxicology.

Quantitative Data Summary

The table below summarizes the key quinolinylidene compounds discussed, categorizing their structural class, primary application, and the mechanistic property that defines their utility.

| Compound | Chemical Classification | Primary Application | Key Mechanistic Property |

| Dicyanine A | Symmetrical Cyanine Dye | Photographic Sensitization | Extended polymethine conjugation enables near-infrared (NIR) absorption. |

| TO-PRO | Asymmetrical Cyanine Dye | RNA-Ligand Screening (FID) | Steric restriction of methine bridge rotation upon intercalation enhances fluorescence. |

| Disperse Yellow 64 | Quinoline Disperse Dye | Environmental Toxicology | Potent xenobiotic binding to the Aryl Hydrocarbon Receptor (AhR). |

| Quinolinylidene NHCs | N-Heterocyclic Carbene | Transition Metal Catalysis | Strong σ-donor properties stabilize reactive organometallic intermediates. |

References

- BenchChem. "Dicyanine A chemical structure and properties." BenchChem.

- Asare-Okai, P. N., & Chow, C. S. "A modified fluorescent intercalator displacement assay for RNA ligand discovery." Analytical Biochemistry, PMC.

- Asare-Okai, P. N., & Chow, C. S. "A modified fluorescent intercalator displacement assay for RNA ligand discovery." PubMed.

- T. Nakata et al. "Isolation and Identification of Xenobiotic Aryl Hydrocarbon Receptor Ligands in Dyeing Wastewater.

- Bertrand, G. "A Brief Survey of our Contribution to Stable Carbene Chemistry." NIH PMC.

Sources

- 1. DICYANINE A | 20591-23-5 | Benchchem [benchchem.com]

- 2. A Brief Survey of our Contribution to Stable Carbene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modified fluorescent intercalator displacement assay for RNA ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note and Protocol for the Synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one, a member of the quinoline family of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities. This guide is designed to provide researchers with a comprehensive understanding of the synthesis, including the underlying mechanism, a step-by-step experimental procedure, and key considerations for successful execution.

Introduction: The Significance of Quinoline Scaffolds

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials. The quinoline moiety is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The unique electronic and structural features of the quinoline ring system allow for diverse functionalization, leading to a vast chemical space for the development of novel therapeutic agents. The target molecule of this protocol, (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one, is a functionalized quinoline with potential applications in materials science and as an intermediate for more complex pharmaceutical compounds.

Reaction Mechanism: A Knoevenagel-Type Condensation

The synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one can be achieved through a Knoevenagel-type condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group. In this specific synthesis, the methyl group of 2-methylquinoline (quinaldine) acts as the active methylene component, while a benzoyl derivative, such as benzoic anhydride, provides the electrophilic carbonyl center. The reaction is typically facilitated by a dehydrating agent and catalyst, such as acetic anhydride.

The proposed mechanism, based on analogous reactions described in the literature, proceeds as follows[1][2]:

-

Enamine Formation: In the presence of acetic anhydride, the nitrogen of 2-methylquinoline can be acetylated, which is in equilibrium with the more reactive N-acetylquinolinium species. A base present in the reaction mixture (or the acetate ion from acetic anhydride) abstracts a proton from the active methyl group of the N-acetylquinolinium ion, leading to the formation of a key enamine intermediate, 2-methylene-1-acetyl-1,2-dihydroquinoline.

-

Nucleophilic Attack: The electron-rich enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoic anhydride.

-

Intermediate Formation and Elimination: This nucleophilic addition results in a tetrahedral intermediate. Subsequent elimination of acetic acid and rearrangement leads to the formation of the thermodynamically stable conjugated product, (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one. The Z-isomer is often the thermodynamically favored product due to steric considerations.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one.

Caption: A schematic overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is based on established principles of Knoevenagel-type condensations involving 2-methylquinoline derivatives[1][2].

4.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 2-Methylquinoline (Quinaldine) | C₁₀H₉N | 143.19 | 1.43 g (10 mmol) | ≥98% |

| Benzoic Anhydride | (C₆H₅CO)₂O | 226.23 | 2.49 g (11 mmol) | ≥98% |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 15 mL | ≥99% |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | Saturated solution |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | ACS grade |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | As needed | Reagent grade |

4.2. Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylquinoline (1.43 g, 10 mmol) and benzoic anhydride (2.49 g, 11 mmol).

-

Addition of Acetic Anhydride: To this mixture, add 15 mL of acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent.

-

Reaction: Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed. Caution: This will cause vigorous gas evolution (CO₂). Add slowly and with stirring.

-

Once the gas evolution has ceased, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one as a crystalline solid.

-

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Thin-Layer Chromatography (TLC) | A single spot with an Rf value distinct from the starting materials. |

| Melting Point | A sharp melting point consistent with a pure compound. |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoline and phenyl rings, and a characteristic signal for the vinylic proton. The chemical shifts and coupling constants will be indicative of the (Z)-isomer. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon and the carbons of the quinoline and phenyl rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (ketone) and C=C (alkene) functional groups, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (C₁₇H₁₃NO, M.W. = 247.29 g/mol ). |

Troubleshooting and Key Considerations

-

Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and good yield. 2-Methylquinoline can be prone to oxidation and should be distilled if its purity is questionable.

-

Anhydrous Conditions: While acetic anhydride is a dehydrating agent, minimizing the introduction of atmospheric moisture is good practice to prevent the hydrolysis of anhydrides.

-

Reaction Monitoring: Close monitoring of the reaction by TLC is recommended to avoid the formation of byproducts due to prolonged heating.

-

Neutralization Step: The neutralization with sodium bicarbonate should be performed carefully and in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide.

-

Recrystallization: The choice of recrystallization solvent is critical for obtaining a high-purity product. Ethanol is a good starting point, but other solvent systems may be explored for optimal crystallization.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one. By understanding the underlying Knoevenagel-type condensation mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable quinoline derivative for further investigation in drug discovery and materials science.

References

-

Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (9), 1120-1123. [Link][1][3]

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. Sci-Hub. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride / Journal of the Chemical Society, Perkin Transactions 2, 1972 [sci-hub.box]

- 2. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

Application Note: Profiling (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one in Antimicrobial Assays

Executive Summary

The compound (Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one (a stable enaminone tautomer of 2-phenacylquinoline) represents a highly privileged scaffold in medicinal chemistry. Quinoline derivatives are historically renowned for their potent broad-spectrum antimicrobial properties, most notably as inhibitors of bacterial DNA gyrase and topoisomerase IV[1]. The integration of an enaminone moiety further enhances lipophilicity and membrane penetrability, making this compound a prime candidate for novel antibacterial and antifungal development[2].

This application note provides a comprehensive, field-proven framework for evaluating the antimicrobial efficacy, mechanism of action, and cytotoxicity of this specific quinoline-enaminone derivative.

Physicochemical Profiling & Mechanistic Rationale

The Tautomeric "Configurational Lock"

A critical factor in assaying 2-phenacylquinoline derivatives is their complex prototropic tautomerism. In solution, the compound exists in an equilibrium between the ketimine, enolimine, and enaminone forms[3][4]. However, the (Z)-enaminone configuration—(Z)-1-phenyl-2-(quinolin-2(1H)-ylidene)ethan-1-one—is uniquely stabilized by a strong intramolecular hydrogen bond, acting as a "configurational lock"[4][5].

Application Insight: When preparing stock solutions, the choice of solvent dramatically impacts this equilibrium[4][6]. While the compound is highly stable in its (Z)-enaminone form in non-polar environments, highly polar solvents with strong hydrogen-bond donor/acceptor capacities (like DMSO or aqueous assay buffers) can induce solvent-solute interactions that compete with the intramolecular bond[4]. Consequently, stock solutions must be freshly prepared, and assay incubation times must account for the time required to reach tautomeric equilibrium in the biological medium.

Proposed Mechanism of Action (MoA)

Like classical quinolone antibiotics, the quinoline core of this compound is hypothesized to intercalate into bacterial DNA and disrupt the DNA-gyrase complex, leading to lethal double-strand breaks[1]. The enaminone side chain provides additional hydrogen-bonding sites that may enhance target affinity[2].

Mechanistic pathway of the quinoline enaminone inducing bacterial cell death via DNA gyrase arrest.

Experimental Workflows & Self-Validating Protocols

To establish trustworthiness, the screening workflow must not only measure inhibition but also validate the specific target and rule out non-specific cytotoxicity.

Integrated antimicrobial screening workflow for evaluating quinoline-enaminone derivatives.

Protocol 1: High-Throughput Resazurin-Based MIC & MBC Assay

Standard broth microdilution relies on optical density (OD600) to measure bacterial growth. However, quinoline-enaminones can precipitate in aqueous media, creating turbidity artifacts. We utilize Resazurin (Alamar Blue) as a redox indicator; metabolically active cells reduce blue resazurin to pink, fluorescent resorufin, providing a self-validating, turbidity-independent readout.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin sodium salt (0.015% w/v in water, filter sterilized).

-

Test compound: 10 mM stock in 100% DMSO.

Step-by-Step Procedure:

-

Inoculum Preparation: Grow target bacterial strains (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

-

Compound Titration: In a 96-well plate, perform 2-fold serial dilutions of the compound in CAMHB. Crucial Causality: Ensure the final DMSO concentration never exceeds 1% v/v, as higher concentrations disrupt bacterial membranes and skew MIC values.

-

Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound. Include growth controls (no compound, 1% DMSO) and sterility controls (media only).

-

Incubation: Incubate at 37°C for 16 hours.

-

Resazurin Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for 2–4 hours.

-

Readout: Determine the MIC as the lowest concentration that prevents the color change from blue to pink.

-

MBC Determination: Plate 10 µL from all blue wells onto drug-free agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in ≥99.9% colony reduction.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

To confirm that the quinoline moiety acts via classical topoisomerase inhibition[1], a cell-free supercoiling assay is required.

Step-by-Step Procedure:

-

Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl 2 , 2 mM DTT, 1.8 mM ATP).

-

Inhibitor Addition: Add the (Z)-enaminone compound at varying concentrations (0.1× to 10× the MIC). Use Ciprofloxacin as a positive control.

-

Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 20 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of 5× loading dye (containing SDS to denature the enzyme).

-

Electrophoresis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours. Post-stain with ethidium bromide.

-